molecular formula C13H18N4O2 B2743789 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol CAS No. 1645524-43-1

2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol

Cat. No.: B2743789
CAS No.: 1645524-43-1
M. Wt: 262.313
InChI Key: UVFVIOTWLYVAJE-UHFFFAOYSA-N
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Description

2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a prop-2-ynyl group and a pyrazine ring, connected via an oxyethanol linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity and as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable alkylating agent under basic conditions.

    Introduction of the prop-2-ynyl group: The piperazine ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized separately through a condensation reaction involving appropriate precursors like 2,3-diaminopyrazine and an aldehyde.

    Coupling of the piperazine and pyrazine rings: The two rings are coupled via an ether linkage using a suitable coupling reagent like sodium hydride in a polar aprotic solvent.

    Introduction of the oxyethanol linker: Finally, the oxyethanol group is introduced through a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyethanol group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced piperazine and pyrazine derivatives.

    Substitution: Formation of substituted piperazine and pyrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-[6-(4-prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-2-3-16-4-6-17(7-5-16)12-10-14-11-13(15-12)19-9-8-18/h1,10-11,18H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFVIOTWLYVAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=CN=CC(=N2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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